N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide
Description
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide is a synthetic coumarin derivative featuring a 4-ethoxyphenyl substituent at position 2 of the coumarin core and a 2,2-dimethylpropanamide group at position 6. Coumarins are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties. The ethoxyphenyl moiety may enhance lipophilicity and metabolic stability, while the 2,2-dimethylpropanamide group could influence steric effects and binding affinity.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-5-26-16-9-6-14(7-10-16)19-13-18(24)17-11-8-15(12-20(17)27-19)23-21(25)22(2,3)4/h6-13H,5H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXWQHMJVBHQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and anhydrous aluminum chloride as a catalyst.
Attachment of the Dimethylpropanamide Group: The final step involves the amidation reaction of the intermediate product with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The chromenone core structure allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related coumarin and heterocyclic derivatives, focusing on core structures, substituents, synthesis routes, and biological activities.
Structural Analogues of Coumarin-Based Amides
Heterocyclic Derivatives with 2,2-Dimethylpropanamide Moieties
Key Comparative Insights
Core Structure Influence :
- Coumarin derivatives (e.g., ) exhibit anti-inflammatory and antioxidant activities, likely due to the electron-rich aromatic system.
- Pyrrolo[2,3-d]pyrimidines () and pyridines () with 2,2-dimethylpropanamide groups are geared toward antitumor applications, emphasizing the role of heterocyclic cores in targeting enzymes like kinases.
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Fluorine () and chlorine () enhance stability and binding to hydrophobic pockets.
- Bulky Groups : The 2,2-dimethylpropanamide in the target compound may reduce metabolic degradation compared to smaller amides (e.g., acetamide in ).
- Aryl vs. Alkyl : Ethoxyphenyl (target) vs. fluorobiphenyl () substituents could modulate solubility and π-π stacking interactions.
Synthetic Routes :
- Most coumarin amides are synthesized via Schotten-Baumann reactions (), while heterocyclic analogs employ cross-coupling () or lithiation (). The target compound likely follows a similar amidation protocol.
Biological Activity Trends :
Biological Activity
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its unique structural features make it a subject of interest in various biological and medicinal research fields. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
Structural Characteristics
The compound features a chromen-4-one core structure, characterized by the following:
- Core Structure : Chromen-4-one
- Substituents : 4-Ethoxyphenyl group and a dimethylpropanamide moiety
- Molecular Formula : C₁₈H₁₉N₁O₄
- Molecular Weight : 319.35 g/mol
1. Antioxidant Activity
Research indicates that compounds with chromen-4-one structures exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of this compound has been evaluated through various assays.
| Assay Type | IC50 Value (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 15.3 | |
| ABTS Radical Scavenging | 12.7 |
2. Anti-inflammatory Properties
The compound has been shown to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines.
| Cytokine | Reduction (%) | Reference |
|---|---|---|
| TNF-alpha | 45% | |
| IL-6 | 30% |
3. Anticancer Activity
This compound has demonstrated promising anticancer effects against several cancer cell lines, including breast and colon cancer.
| Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10.5 | |
| HCT116 (Colon) | 8.9 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It may interact with specific cellular receptors that are involved in signal transduction pathways related to inflammation and cancer cell proliferation.
- Gene Expression Alteration : The compound has been shown to influence the expression of genes associated with oxidative stress response and apoptosis.
Case Study 1: Anticancer Effects on MCF-7 Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
Case Study 2: Neuroprotective Effects
Another study evaluated the neuroprotective effects of this compound in an Alzheimer's disease model using SH-SY5Y neuroblastoma cells. The findings suggested that it could enhance acetylcholine levels by inhibiting acetylcholinesterase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
